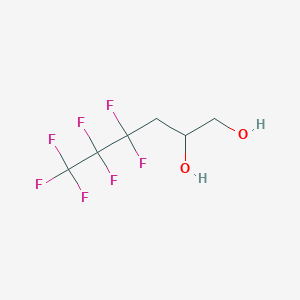

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

Description

The exact mass of the compound 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,6-heptafluorohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F7O2/c7-4(8,1-3(15)2-14)5(9,10)6(11,12)13/h3,14-15H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHXTGYWFGCELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382048 | |

| Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992-91-2 | |

| Record name | 3-(Perfluoro-1-propyl)-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a fluorinated organic compound with potential applications in materials science, medicinal chemistry, and as a building block in organic synthesis. The presence of a highly fluorinated tail combined with a reactive vicinal diol functional group imparts unique properties to this molecule. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, predicted spectroscopic data, potential reactivity, and hypothetical biological activities based on the current scientific literature for analogous compounds. It is important to note that while some basic properties are known, detailed experimental data for this specific molecule is limited in the public domain. Therefore, this guide combines factual information with expert-based estimations derived from structurally similar compounds.

Chemical Properties

The fundamental chemical properties of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol are summarized in the table below. Known data is supplemented with estimated values based on structure-property relationships of similar fluorinated diols.

| Property | Value | Source/Basis |

| CAS Number | 1992-91-2 | Publicly available data[1][2] |

| Molecular Formula | C₆H₇F₇O₂ | Publicly available data[1] |

| Molecular Weight | 244.11 g/mol | Calculated from molecular formula[1] |

| Appearance | Colorless liquid or low-melting solid | Estimation based on similar fluorinated diols |

| Boiling Point | ~180-200 °C | Estimation |

| Melting Point | Not available | - |

| Density | ~1.5 g/cm³ | Estimation |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Limited solubility in water and nonpolar solvents. | Estimation based on structure |

| pKa | ~14-15 | Estimation based on the alcoholic protons, influenced by the electron-withdrawing fluoroalkyl chain |

Synthesis

Proposed Synthetic Pathway: Dihydroxylation of 4,4,5,5,6,6,6-Heptafluorohex-1-ene

The most direct approach would involve the dihydroxylation of the terminal alkene, 4,4,5,5,6,6,6-heptafluorohex-1-ene. This transformation can be achieved using various reagents, with osmium tetroxide (OsO₄) being a classic and reliable method for syn-dihydroxylation.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

This technical guide outlines a proposed synthetic pathway for 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, a molecule of interest for its potential applications in medicinal chemistry and materials science due to its unique fluorination pattern. As no direct synthesis has been reported in the literature, this guide provides a plausible multi-step approach based on well-established reactions in organofluorine chemistry. The proposed pathway involves the protection of a commercially available unsaturated diol, followed by a radical addition of 1-iodoheptafluoropropane, and subsequent dehalogenation and deprotection to yield the target compound.

Proposed Synthesis Pathway

The synthesis of 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol can be envisioned through a four-step sequence:

-

Protection of the Diol: The hydroxyl groups of the starting material, 3,4-dihydroxy-1-butene, are protected to prevent interference in the subsequent radical addition step. A common method is the formation of a cyclic acetal, such as an acetonide, using acetone under acidic catalysis.

-

Radical Addition: The protected diol undergoes a radical addition reaction with 1-iodoheptafluoropropane. This reaction can be initiated either thermally with a radical initiator like azobisisobutyronitrile (AIBN) or photochemically.[1][2][3] This step introduces the heptafluorohexyl chain.

-

Reductive Deiodination: The resulting iodinated intermediate is then reduced to remove the iodine atom. Two common and effective methods for this transformation are treatment with tributyltin hydride (Bu3SnH) and a radical initiator, or through catalytic hydrogenation.[4][5]

-

Deprotection: The protecting group is removed from the diol to yield the final product, 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol. For an acetonide protecting group, this is typically achieved by acidic hydrolysis.

The overall logical workflow of the proposed synthesis is depicted in the following diagram:

Experimental Protocols

Step 1: Protection of 3,4-Dihydroxy-1-butene as an Acetonide

-

Reaction: 3,4-Dihydroxy-1-butene + Acetone → 2,2-Dimethyl-4-vinyl-1,3-dioxolane

-

Procedure: To a solution of 3,4-dihydroxy-1-butene (1.0 eq) in anhydrous acetone (10-20 volumes), a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq) is added. The reaction mixture is stirred at room temperature for 5-10 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a mild base (e.g., triethylamine) and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude acetonide, which can be purified by distillation.

Step 2: Radical Addition of 1-Iodoheptafluoropropane

-

Reaction: 2,2-Dimethyl-4-vinyl-1,3-dioxolane + n-C3F7I → 4-((4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)methyl)-2,2-dimethyl-1,3-dioxolane

-

Thermal Initiation (AIBN): In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., argon), the protected diol (1.0 eq), 1-iodoheptafluoropropane (1.2-1.5 eq), and a radical initiator such as AIBN (0.1-0.2 eq) are dissolved in a suitable solvent like benzene or toluene. The mixture is heated to reflux (approximately 80-110 °C) for several hours until the starting material is consumed (monitored by Gas Chromatography or TLC).[6] The solvent is then removed in vacuo, and the crude product is purified by column chromatography on silica gel.

-

Photochemical Initiation: Alternatively, a mixture of the protected diol (1.0 eq) and 1-iodoheptafluoropropane (1.2-1.5 eq) in a solvent such as THF can be irradiated with a compact fluorescent lamp or a low-intensity UV lamp at room temperature.[2] The reaction progress is monitored chromatographically. Workup is similar to the thermally initiated reaction.

Step 3: Reductive Deiodination

-

Method A: Using Tributyltin Hydride:

-

Reaction: 4-((4,4,5,5,6,6,6-Heptafluoro-2-iodohexyl)methyl)-2,2-dimethyl-1,3-dioxolane → 4-((4,4,5,5,6,6,6-Heptafluorohexyl)methyl)-2,2-dimethyl-1,3-dioxolane

-

Procedure: To a solution of the iodinated intermediate (1.0 eq) in benzene or toluene, tributyltin hydride (1.1-1.5 eq) and a catalytic amount of AIBN are added.[4] The mixture is heated to 80-110 °C under an inert atmosphere for 2-4 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography. Special care must be taken to remove the toxic tin byproducts.

-

-

Method B: Catalytic Hydrogenation:

-

Procedure: The iodinated intermediate (1.0 eq) is dissolved in a solvent such as methanol or ethanol. A palladium on carbon catalyst (Pd/C, 5-10 mol%) and a base (e.g., potassium carbonate or triethylamine, 2-3 eq) are added.[5] The reaction mixture is stirred under a hydrogen atmosphere (1 atm or higher pressure) at room temperature until the reaction is complete. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated. The crude product is purified by chromatography.

-

Step 4: Deprotection of the Diol

-

Reaction: 4-((4,4,5,5,6,6,6-Heptafluorohexyl)methyl)-2,2-dimethyl-1,3-dioxolane → 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

-

Procedure: The protected diol is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran) and an aqueous acid (e.g., 1M HCl). The reaction is stirred at room temperature until the deprotection is complete as indicated by TLC. The mixture is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to give the final product, which can be further purified by chromatography or distillation.

The experimental workflow for the synthesis is illustrated below:

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature reports for analogous reactions.

| Step | Reaction | Reagents and Conditions | Typical Yield (%) |

| 1. Protection | 3,4-Dihydroxy-1-butene → Acetonide | Acetone, p-TsOH, RT | 85-95 |

| 2. Radical Addition | Protected Diol + n-C3F7I → Iodinated Intermediate | AIBN, Toluene, Reflux OR hv, THF, RT | 60-80[1] |

| 3. Reduction | Iodinated Intermediate → Reduced Intermediate | Bu3SnH, AIBN, Toluene, Reflux OR H2, Pd/C, MeOH, RT | 80-95[4][5] |

| 4. Deprotection | Reduced Intermediate → 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol | THF, aq. HCl, RT | >90 |

| Overall (Estimated) | 35-65 |

Spectroscopic Characterization

The structural confirmation of the final product, 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, and its intermediates would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum of the final product is expected to show complex multiplets for the protons on the hexane backbone. The signals for the protons on the carbon atoms bearing the hydroxyl groups (C1 and C2) would appear in the 3.5-4.5 ppm range. The hydroxyl protons themselves would likely appear as broad singlets, the chemical shift of which is dependent on concentration and solvent.[7]

-

¹³C NMR: The carbon signals will show characteristic splitting patterns due to coupling with the adjacent fluorine atoms (C-F coupling). The carbons of the heptafluoropropyl group will appear at high field and exhibit large coupling constants.

-

¹⁹F NMR: This will be the most informative technique for confirming the structure of the fluorinated chain. The spectrum should show three distinct signals corresponding to the CF₃, CF₂, and CF₂ groups, with characteristic chemical shifts and coupling patterns.[8]

-

-

Infrared (IR) Spectroscopy:

-

A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is expected, which is characteristic of the O-H stretching vibration of the hydroxyl groups.[9][10]

-

A strong C-O stretching absorption should be visible in the 1050-1260 cm⁻¹ range.[11]

-

Strong C-F stretching bands will be present in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the product.[12]

-

The mass spectrum is expected to show characteristic fragmentation patterns, including the loss of water and fragmentation of the fluorinated alkyl chain. The CF₃⁺ ion is often a prominent peak in the mass spectra of polyfluorinated compounds.[12][13]

-

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. Infrared Photodissociation Spectroscopy of Fluoride–Anion Hexafluoroisopropanol Complexes: Solvation-Suppressed Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

Introduction

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a polyfluorinated alcohol. The presence of the heptafluoropropyl group is expected to significantly influence its chemical and physical properties, including its spectroscopic characteristics. Fluorinated compounds are of great interest in medicinal chemistry and materials science due to their unique properties, such as increased metabolic stability and lipophilicity. A thorough understanding of their spectroscopic data is crucial for their synthesis, characterization, and application. This guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, along with generalized experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol. These predictions are derived from the known spectral data of analogous fluorinated alkanes and vicinal diols.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the non-fluorinated portion of the molecule. The chemical shifts are influenced by the electronegative fluorine atoms and the hydroxyl groups.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 3.6 - 3.8 | ddd | J(H-1a, H-1b) ≈ 12, J(H-1a, H-2) ≈ 3, J(H-1a, H-3a) ≈ 1 |

| H-1' | 3.5 - 3.7 | ddd | J(H-1b, H-1a) ≈ 12, J(H-1b, H-2) ≈ 8, J(H-1b, H-3a) ≈ 1 |

| H-2 | 3.8 - 4.0 | m | - |

| H-3 | 2.2 - 2.5 | m | - |

| OH | 2.0 - 4.0 | br s | - |

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum will show signals for all six carbon atoms. The carbons in the fluorinated chain will exhibit complex splitting patterns due to C-F coupling.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | ~65 | t | - |

| C-2 | ~70 | d | - |

| C-3 | ~35 | t | J(C-3, F-4) ≈ 20-25 |

| C-4 | 110 - 120 | t | J(C-4, F-4) ≈ 250-260, J(C-4, F-5) ≈ 30-35 |

| C-5 | 110 - 120 | t | J(C-5, F-5) ≈ 250-260, J(C-5, F-4) ≈ 30-35, J(C-5, F-6) ≈ 30-35 |

| C-6 | 115 - 125 | q | J(C-6, F-6) ≈ 280-290, J(C-6, F-5) ≈ 30-35 |

¹⁹F NMR (Fluorine NMR) Spectroscopy

The ¹⁹F NMR spectrum is a key tool for characterizing fluorinated compounds. The heptafluoropropyl group will give rise to three distinct signals.

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-4 (CF₂) | -120 to -125 | t | J(F-4, F-5) ≈ 2-5 |

| F-5 (CF₂) | -125 to -130 | m | - |

| F-6 (CF₃) | -80 to -85 | t | J(F-6, F-5) ≈ 8-12 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Strong, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-O stretch | 1050 - 1150 | Strong |

| C-F stretch | 1100 - 1300 | Very Strong |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is expected to show fragmentation patterns characteristic of fluorinated compounds and alcohols.

| m/z | Predicted Fragment |

| [M]+ | Molecular ion (may be weak or absent) |

| [M-H₂O]+ | Loss of water |

| [M-C₂H₄O]+ | Alpha-cleavage |

| C₃F₇+ | Heptafluoropropyl cation (m/z = 169) |

| C₂F₅+ | Pentafluoroethyl cation (m/z = 119) |

| CF₃+ | Trifluoromethyl cation (m/z = 69) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol.

Synthesis: Sharpless Asymmetric Dihydroxylation of 4,4,5,5,6,6,6-Heptafluorohex-1-ene

This method is a common and effective way to produce vicinal diols from alkenes.[1][2][3][4][5]

-

Reaction Setup: A solution of 4,4,5,5,6,6,6-heptafluorohex-1-ene in a tert-butanol/water (1:1) solvent system is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.

-

Reagent Addition: AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, and a chiral ligand) and a catalytic amount of OsO₄ are added to the stirred solution.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.

-

Workup: The reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified diol is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in an NMR tube.[6][7] A small amount of tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. Standard pulse programs are used for each nucleus. For ¹³C NMR, proton decoupling is typically employed.[8]

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[9][10][11][12]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile.

-

Ionization: Electron ionization (EI) is a common method for small molecules.[13][14][15]

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[16][17][18]

Visualizations

References

- 1. Sharpless Asymmetric Dihydroxylation | Encyclopedia MDPI [encyclopedia.pub]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review | MDPI [mdpi.com]

- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 7. organomation.com [organomation.com]

- 8. acdlabs.com [acdlabs.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ursinus.edu [ursinus.edu]

- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 12. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 14. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (CAS Number: 1992-91-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific synthesis, physicochemical properties, and detailed experimental protocols for 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is limited. This guide provides a comprehensive overview based on general principles of organic chemistry, data from analogous fluorinated compounds, and plausible synthetic and analytical methodologies.

Introduction

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a fluorinated diol with potential applications in medicinal chemistry, materials science, and as a synthetic building block. The presence of a heptafluoropropyl group significantly influences its chemical and physical properties, imparting characteristics such as increased lipophilicity, thermal stability, and unique electronic effects. These properties make it an attractive moiety for the design of novel pharmaceuticals and advanced materials. The vicinal diol functionality offers a versatile handle for a variety of chemical transformations.

Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 1992-91-2 | Public Record |

| Molecular Formula | C₆H₇F₇O₂ | Public Record |

| Molecular Weight | 244.11 g/mol | Calculated |

| Appearance | Predicted to be a colorless liquid or low-melting solid. | Analogy to similar small-molecule diols and fluorinated compounds. |

| Boiling Point | Not available. Predicted to be elevated due to hydrogen bonding and fluorine content. | General chemical principles. |

| Melting Point | Not available. | - |

| Solubility | Not available. Predicted to have moderate solubility in polar organic solvents and limited solubility in water. The fluoroalkyl chain decreases water solubility. | General principles of solubility. |

| Density | Not available. Predicted to be higher than non-fluorinated analogues. | Effect of fluorine on molecular density. |

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is not publicly documented. However, a plausible and common method for the preparation of vicinal diols is the dihydroxylation of an alkene.

Proposed Synthetic Pathway: Dihydroxylation of 4,4,5,5,6,6,6-Heptafluorohex-1-ene

The most direct route would involve the syn-dihydroxylation of the corresponding alkene, 4,4,5,5,6,6,6-heptafluorohex-1-ene.

Caption: Proposed synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol.

General Experimental Protocol for syn-Dihydroxylation

This protocol is a general representation and would require optimization for the specific substrate.

-

Reaction Setup: To a solution of 4,4,5,5,6,6,6-heptafluorohex-1-ene (1.0 eq) in a suitable solvent system (e.g., a mixture of acetone and water, or tert-butanol and water) at 0 °C, add N-methylmorpholine N-oxide (NMO) (1.2 eq).

-

Addition of Catalyst: To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2.5 mol% as a solution in toluene).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) and stir for 1 hour.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol.

Caption: General workflow for the synthesis of a vicinal diol.

Spectroscopic Characterization (Predicted)

Specific spectra for this compound are not available. The following are predictions based on the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | 3.5 - 4.0 | m | - | CH(OH) and CH₂(OH) |

| 2.0 - 3.0 | m | - | CH₂ adjacent to the fluoroalkyl chain | |

| 2.5 - 4.5 | br s | - | OH protons (exchangeable with D₂O) | |

| ¹³C NMR | 65 - 75 | - | - | C1 and C2 (bearing OH groups) |

| 30 - 40 | t | JCF | C3 | |

| 105 - 125 | m | JCF | C4, C5, C6 (fluoroalkyl carbons) | |

| ¹⁹F NMR | -80 to -85 | t | JFF | -CF₃ |

| -120 to -126 | m | JFF, JFH | -CF₂- (C5) | |

| -124 to -130 | m | JFF, JFH | -CF₂- (C4) |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1300 - 1000 | Strong | C-F stretch |

| 1050 - 1000 | Strong | C-O stretch |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 244 may be weak or absent due to the lability of the C-C bond between the hydroxylated carbons and the fluoroalkyl chain. Common fragmentation patterns would likely involve:

-

Loss of water (M-18)

-

Cleavage between C2 and C3.

-

Fragmentation of the heptafluoropropyl chain (loss of CF₃, C₂F₅, etc.).

Potential Applications in Drug Development

The incorporation of the heptafluorohexyl group into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties.

-

Increased Lipophilicity: The fluorinated chain can enhance membrane permeability and tissue distribution.

-

Metabolic Stability: The strong C-F bonds can block sites of metabolism, potentially increasing the half-life of a drug.

-

Conformational Control: The bulky and electron-withdrawing nature of the fluoroalkyl group can influence the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

-

Tracer for ¹⁹F NMR/MRI: The presence of seven fluorine atoms could make this moiety a useful tag for in vivo imaging studies.

The diol functionality provides a synthetic handle for further elaboration, allowing for the attachment of this fluorinated motif to a variety of molecular scaffolds.

Caption: Influence of the heptafluoropropyl group in drug design.

Safety and Handling

Highly fluorinated organic compounds should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn.[1] In case of skin or eye contact, flush with copious amounts of water and seek medical attention.[1] While specific toxicity data for this compound is unavailable, it is prudent to assume it may be an irritant. Thermal decomposition may produce hazardous substances such as hydrogen fluoride.

Conclusion

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol represents an interesting, albeit poorly characterized, building block for chemical synthesis. Its combination of a reactive diol handle and a robust fluoroalkyl chain suggests potential utility in the development of new pharmaceuticals and materials. Further research is required to fully elucidate its properties and unlock its synthetic potential. The methodologies and predicted data presented in this guide offer a starting point for researchers interested in exploring the chemistry of this and related fluorinated compounds.

References

Core Physical Properties of Selected Fluorinated Diols

An In-depth Technical Guide to the Physical Properties of Fluorinated Diols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of fluorinated diols, a class of compounds gaining significant attention in materials science, polymer chemistry, and pharmaceutical development. The unique properties imparted by fluorine atoms—such as high thermal stability, chemical inertness, and altered acidity—make these diols valuable building blocks for advanced polymers and specialized molecules.[1] This document details key physical data, outlines the experimental protocols for their measurement, and illustrates important concepts through diagrams.

The introduction of fluorine into a diol's molecular structure dramatically alters its physicochemical properties compared to its hydrocarbon analogs.[1] The high electronegativity of fluorine polarizes the C-F bond, leading to strong inductive effects that influence acidity, boiling point, and intermolecular interactions.[2]

Melting and Boiling Points

Fluorination has a complex effect on melting and boiling points. While increased polarity from monofluorination can raise boiling points due to stronger dipole-dipole attractions, perfluorination can lead to weaker intermolecular forces (London Dispersion forces) and lower boiling points compared to hydrocarbon counterparts, especially in larger molecules.[2]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2,3,3-Tetrafluoro-1,4-butanediol | C₄H₆F₄O₂ | 162.08[3][4] | 77 - 82[4] | 110 - 112 (at 13 mmHg)[4] |

| 1,1,1,3,3,3-Hexafluoro-2,2-propanediol | C₃H₂F₆O₂ | 184.0372[5] | Data not available | Data not available |

| Hexafluoroisopropanol (HFIP) * | C₃H₂F₆O | 168.04[6] | -3.3[6] | 58.2[6] |

Note: Hexafluoroisopropanol (HFIP) is the dehydrated form of 1,1,1,3,3,3-Hexafluoro-2,2-propanediol and is included for its well-documented properties.

Solubility

The solubility of fluorinated diols is governed by the balance between the polar hydroxyl groups and the often hydrophobic and lipophobic fluorinated alkyl chain. Shorter-chain fluorinated diols tend to be soluble in both water and common organic solvents.[3][7] As the length of the fluorinated segment increases, water solubility generally decreases.

| Compound | Solubility in Water | Solubility in Organic Solvents |

| 2,2,3,3-Tetrafluoro-1,4-butanediol | Soluble[7] | Generally soluble[3] |

| Hexafluoroisopropanol (HFIP) | Miscible[6] | Used as a specialty solvent for a wide range of polymers[8] |

Acidity (pKa)

The strong electron-withdrawing effect of fluorine atoms significantly increases the acidity of the hydroxyl protons in fluorinated diols compared to their non-fluorinated analogs. This is evident in the pKa of hexafluoroisopropanol (HFIP), which is comparable to that of a phenol.[6] Increased fluorination along a carbon chain generally lowers the pKa due to stronger inductive effects.[9]

| Compound | pKa | Comments |

| Hexafluoroisopropanol (HFIP) | 9.3[6] | Acidity is comparable to phenol.[6] |

| Perfluoroalkyl Carboxylic Acids (PFCAs) (for comparison) | ~ -0.3 to 0[9][10] | Demonstrates the powerful acidifying effect of extensive fluorination. |

Viscosity and Density

Fluorinated compounds, including diols, often exhibit higher viscosity and density than their hydrocarbon homologs.[11] This is particularly true for polymeric materials like perfluoropolyether (PFPE) diols, which are valued for their viscous, liquid nature at room temperature.

| Compound | Property | Value | Conditions |

| Hexafluoroisopropanol (HFIP) | Viscosity | 1.65 cP[6] | 20°C |

| Density | 1.596 g/mL[6] | 25°C | |

| Perfluoropolyether (PFPE) diol (MW ~2000) | Viscosity | 270 - 400 cSt | 25°C |

| Density | 1.85 - 1.90 g/cm³ | 25°C |

Experimental Protocols

Accurate determination of physical properties is crucial for the application of fluorinated diols. Standard methodologies are often employed, sometimes with modifications to accommodate the unique characteristics of fluorinated compounds.

Determination of Melting and Boiling Points

-

Melting Point: Differential Scanning Calorimetry (DSC) is a common and precise method. It measures the heat flow required to raise the sample's temperature, showing a distinct endothermic peak at the melting point.[12] For crystalline solids, a capillary melting point apparatus can also be used, where the temperature range of melting is visually observed.[4]

-

Boiling Point: The boiling point is typically measured at atmospheric pressure. However, for compounds that may decompose at high temperatures, vacuum distillation is employed to determine the boiling point at a reduced pressure, as was done for 2,2,3,3-tetrafluoro-1,4-butanediol.[4]

Viscosity Measurement

-

Concentric Cylinder Viscometer: This method is used to determine the viscosity of liquids. The sample is placed between two concentric cylinders. One cylinder rotates at a constant speed, and the torque required to prevent the other cylinder from rotating is measured. This torque is directly proportional to the viscosity of the fluid.[13]

-

Ubbelohde Viscometer: This is a type of capillary viscometer used for measuring kinematic viscosity. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured. The kinematic viscosity is then calculated from this time and the viscometer constant.[11]

pKa Determination via NMR Spectroscopy

A powerful method for determining the pKa of fluorinated compounds involves monitoring the chemical shift of the fluorine atoms using ¹⁹F-NMR spectroscopy as a function of pH.[9]

-

Sample Preparation: A series of buffered solutions of the fluorinated diol are prepared across a wide pH range.

-

¹⁹F-NMR Analysis: The ¹⁹F-NMR spectrum is acquired for each sample. The chemical shift of the fluorine nucleus closest to the acidic hydroxyl group is particularly sensitive to the protonation state.

-

Data Plotting: The observed chemical shift (δ) is plotted against the pH of the solution. This results in a sigmoidal titration curve.

-

pKa Calculation: The curve is fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve corresponds to the pKa of the acidic proton.[9]

Visualizations: Workflows and Relationships

Caption: Workflow for pKa determination of fluorinated diols using ¹⁹F-NMR spectroscopy.

Caption: Impact of increased fluorination on key physical properties of diols.

References

- 1. Fluorinated Hyperbranched Polymers [sigmaaldrich.com]

- 2. mce502.html [sas.upenn.edu]

- 3. CAS No.: 425-61-6 2,2,3,3-TETRAFLUORO-1,4-BUTANEDIOL [chlounionpharm.com]

- 4. 2,2,3,3-Tetrafluoro-1,4-butanediol 425-61-6 [sigmaaldrich.com]

- 5. 1,1,1,3,3,3-hexafluoropropane-2,2-diol [webbook.nist.gov]

- 6. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 7. 2,2,3,3-Tetrafluoro-1,4-butanediol, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]

- 9. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-Depth Technical Guide to the Solubility of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the predicted solubility characteristics of 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, alongside detailed experimental protocols for its quantitative determination. Due to the current lack of publicly available solubility data for this specific compound, this document serves as a foundational resource for researchers initiating studies on its physicochemical properties.

Introduction: Understanding 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a fluorinated diol with a unique molecular structure that imparts distinct solubility characteristics. It consists of a short hydrocarbon chain with two adjacent hydroxyl (-OH) groups, forming a polar "head," and a heavily fluorinated hexane chain, creating a non-polar, lipophobic "tail." The presence of both a hydrophilic diol group and a fluorous tail suggests a complex solubility profile that is critical for its application in various fields, including materials science and as a potential building block in medicinal chemistry. Understanding its solubility is paramount for reaction optimization, formulation development, and predicting its behavior in biological systems.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

-

Polar Solvents: The vicinal diol group is capable of forming strong hydrogen bonds. Therefore, 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol is expected to exhibit some solubility in polar protic solvents such as water, methanol, and ethanol. However, the long, highly fluorinated chain is hydrophobic, which will likely limit its solubility in water compared to non-fluorinated short-chain diols.[1] Polar aprotic solvents like acetone or dimethyl sulfoxide (DMSO) may also be effective.

-

Non-Polar Solvents: Traditional non-polar hydrocarbon solvents like hexane and toluene are generally poor solvents for both the polar diol head and the fluorous tail. Highly fluorinated organic molecules are often both hydrophobic and lipophobic, meaning they do not readily mix with either aqueous or hydrocarbon-based media.[2]

-

Fluorinated Solvents: The principle of "like dissolves like" suggests that the highest solubility is likely to be found in fluorinated solvents, such as hexafluoroisopropanol (HFIP) or perfluoroalkanes.[3][4] The fluorinated tail of the diol will have a strong affinity for these "fluorous" media.

Quantitative Solubility Data

As of this writing, specific quantitative solubility data for 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol in various organic solvents is not available in the public domain. The following table is provided as a template for researchers to systematically record their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Methanol | 25 | ||

| e.g., Acetone | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Hexane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Hexafluoroisopropanol (HFIP) | 25 | ||

| e.g., Water | 25 |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound in a solvent is the isothermal saturation method . This procedure involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

4.1. Materials and Equipment

-

Solute: 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol (solid)

-

Solvents: A range of high-purity organic solvents (e.g., methanol, acetone, hexane, HFIP, water)

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Vials with screw caps or sealed test tubes

-

Constant temperature bath or shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gravimetric analysis equipment, HPLC, GC, or UV-Vis Spectrophotometer)

-

4.2. Procedure

-

Preparation: Add an excess amount of solid 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.

-

Sample Withdrawal: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Concentration Analysis (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is fully removed, re-weigh the vial containing the dried solute.

-

The mass of the solute can be determined by the difference in weight.

-

Calculate the solubility in units such as g/100 mL or mol/L.

-

-

Data Recording: Record the solvent, temperature, and calculated solubility in the data table. Repeat the experiment for each solvent and temperature of interest.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.

Caption: Workflow for determining solubility via the isothermal saturation method.

Conclusion

References

Purity Analysis of Synthesized 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the purity analysis of synthesized 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol. The focus is on providing detailed experimental protocols for common and effective analytical techniques, presenting data in a clear and comparable format, and illustrating experimental workflows.

Introduction

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol is a fluorinated diol with potential applications in various fields, including pharmaceuticals and material science, owing to the unique properties conferred by the heptafluorobutyl group. The synthesis of this molecule can result in a range of impurities that may affect its reactivity, toxicity, and overall performance in downstream applications. Therefore, rigorous purity analysis is crucial to ensure the quality and reliability of the synthesized compound.

This guide outlines the primary analytical techniques for assessing the purity of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H and ¹⁹F NMR for absolute purity determination.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile impurities.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For the analysis of non-volatile impurities and as an orthogonal method to GC-MS.

Potential Impurities in the Synthesis of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

A common synthetic route to fluorinated alcohols and diols involves the radical addition of a perfluoroalkyl iodide to an unsaturated precursor, such as allyl alcohol.[1] This process can lead to several potential impurities. Understanding these potential byproducts is essential for developing and validating appropriate analytical methods.

Table 1: Potential Impurities and their Origin

| Impurity Name | Chemical Structure | Potential Origin |

| 1-Iodo-4,4,5,5,6,6,6-heptafluorohexan-2-ol | C₃H₄F₇IO | Incomplete conversion of the intermediate from the initial radical addition. |

| 1,1,1,2,2,3,3-Heptafluoro-5-iodohexane | C₆H₆F₇I | Product of a side reaction or rearrangement. |

| Unreacted Allyl Alcohol | C₃H₆O | Unreacted starting material. |

| Unreacted 1-Iodo-1,1,2,2,3,3,3-heptafluoropropane | C₃F₇I | Unreacted starting material. |

| Solvents and Reagents | Varies | Residual solvents from reaction and purification steps (e.g., ethyl acetate, hexane). |

| Oligomeric byproducts | Varies | Polymerization of allyl alcohol initiated by radicals. |

Experimental Protocols

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[2][3] Both ¹H and ¹⁹F NMR can be utilized for the purity assessment of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol.

Workflow for qNMR Purity Analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Fluorinated Polyesters using 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity.[1][2] These characteristics make them highly valuable in a wide range of applications, from advanced coatings and textiles to biomedical devices and aerospace components.[3][4] The introduction of fluorine atoms into a polymer backbone can significantly enhance its performance attributes. This document provides detailed application notes and experimental protocols for the synthesis of novel fluorinated polyesters utilizing 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol as a key monomer. While this specific diol is not extensively documented in existing literature, the following protocols are based on established principles of polycondensation for structurally similar fluorinated diols and serve as a comprehensive guide for researchers exploring new fluoropolymer chemistries.

Rationale for Use in Polymer Synthesis

The unique structure of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol, featuring a terminal perfluoroethyl group, is expected to impart significant fluorinated character to the resulting polymers. The presence of the C-F bond, with its high bond energy, contributes to the exceptional thermal and chemical stability of fluoropolymers.[4] By incorporating this diol into a polyester backbone through condensation polymerization with a suitable dicarboxylic acid or diacyl chloride, novel materials with tailored properties can be achieved. These properties may include enhanced hydrophobicity, oleophobicity, low coefficient of friction, and biocompatibility, making them attractive for applications in drug delivery systems, medical implants, and high-performance coatings.

Data Presentation: Expected Properties of a Polyester Derived from 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

The following table summarizes the anticipated quantitative properties of a polyester synthesized from 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol and a generic dicarboxylic acid, based on data from analogous fluorinated polyesters.[3]

| Property | Expected Value/Range | Significance in Applications |

| Thermal Properties | ||

| Glass Transition Temp (Tg) | 50 - 100 °C | Determines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |

| Decomposition Temp (Td) | > 300 °C | Indicates the thermal stability of the polymer; crucial for applications requiring high-temperature processing or use. |

| Surface Properties | ||

| Water Contact Angle | > 110° | A high contact angle signifies a hydrophobic surface, desirable for water-repellent coatings and biomedical implants. |

| Oil Contact Angle | > 70° | A high contact angle indicates oleophobicity, important for stain-resistant surfaces and barrier coatings. |

| Mechanical Properties | ||

| Tensile Strength | 15 - 25 MPa | Measures the stress a material can withstand while being stretched or pulled before breaking. |

| Elongation at Break | 5 - 15% | Indicates the flexibility and ductility of the polymer. |

Experimental Protocols

Protocol 1: Synthesis of a Fluorinated Polyester via Solution Polycondensation

This protocol describes the synthesis of a polyester from 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol and adipoyl chloride.

Materials:

-

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

-

Adipoyl chloride

-

Anhydrous Pyridine (as an acid scavenger)

-

Anhydrous N,N-Dimethylformamide (DMF) (as a solvent)

-

Methanol (for precipitation)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Dropping funnel

-

Heating mantle with temperature controller

-

Schlenk line or nitrogen inlet

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Monomer Dissolution: In the flask, dissolve a specific molar quantity of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol and an equimolar amount of pyridine in anhydrous DMF under a nitrogen atmosphere.

-

Initiation of Polymerization: While stirring the solution at room temperature, slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMF from the dropping funnel.

-

Polymerization Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain stirring for 12-24 hours under a continuous nitrogen purge.

-

Polymer Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing an excess of methanol with vigorous stirring to precipitate the fluorinated polyester.

-

Purification: Filter the precipitated polymer and wash it several times with methanol to remove unreacted monomers and pyridine hydrochloride.

-

Drying: Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.

-

Characterization: The resulting polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).

Protocol 2: Synthesis of a Fluorinated Polyester via Melt Polycondensation

This protocol outlines the synthesis of a polyester from 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol and dimethyl terephthalate using a two-stage melt polycondensation method.

Materials:

-

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

-

Dimethyl terephthalate (DMT)

-

Titanium(IV) butoxide or another suitable catalyst

-

Antioxidant (e.g., Irganox 1010)

Equipment:

-

High-temperature reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

-

Heating mantle or oil bath with a programmable temperature controller.

-

Vacuum pump.

Procedure:

-

Ester Interchange (First Stage):

-

Charge the reaction vessel with equimolar amounts of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol and dimethyl terephthalate, along with a catalytic amount of titanium(IV) butoxide and a small amount of antioxidant.

-

Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring. Methanol will be produced as a byproduct and should be distilled off.

-

Continue this stage until approximately 90% of the theoretical amount of methanol has been collected.

-

-

Polycondensation (Second Stage):

-

Gradually increase the temperature to 220-250°C.

-

Slowly apply a vacuum (less than 1 mmHg) to the system to remove the excess diol and facilitate the increase in molecular weight.

-

Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

-

-

Polymer Extrusion and Quenching:

-

Extrude the molten polymer from the reactor into a water bath to quench and solidify it.

-

-

Pelletization and Characterization:

-

The solidified polymer strand can be pelletized for further processing and characterization using the techniques mentioned in Protocol 1.

-

Visualizations

Caption: Experimental workflow for the synthesis and characterization of fluorinated polyesters.

Caption: General reaction scheme for the polycondensation of 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol with a diacyl chloride.

References

Application Notes and Protocols for 4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol in Polyimide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail a hypothetical application of 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol as a novel monomer for the synthesis of fluorinated poly(ether imide)s (FPEIs). While direct literature for this specific monomer in polyimide synthesis is not currently available, this document provides a comprehensive theoretical framework and experimental protocol based on established principles of polycondensation chemistry and the known properties of fluorinated polymers. The introduction of the heptafluorohexyl group is anticipated to impart unique properties to the resulting polyimides, including enhanced solubility, low dielectric constant, high thermal stability, and increased hydrophobicity. These characteristics are highly desirable for applications in advanced materials, microelectronics, and specialized equipment for the pharmaceutical and drug development industries.

Introduction: The Potential of Fluorinated Poly(ether imide)s

Polyimides are a class of high-performance polymers renowned for their exceptional thermal, mechanical, and chemical resistance.[1] However, their application can be limited by poor solubility, which complicates processing. The incorporation of fluorine-containing monomers is a well-established strategy to enhance the solubility and processability of polyimides without compromising their desirable properties.[2] Fluorinated polyimides often exhibit lower dielectric constants, reduced moisture absorption, and improved optical transparency.[2][3]

Poly(ether imide)s (PEIs) are a subclass of polyimides that incorporate flexible ether linkages in their backbone, further improving their processability.[4] The synthesis of PEIs can be achieved through the polycondensation of a diol with a diimide-dicarboxylic acid. This document outlines a hypothetical pathway for the synthesis of a novel FPEI using 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol. The presence of the partially fluorinated aliphatic chain is expected to introduce a unique combination of flexibility and fluorinated properties.

Potential advantages of incorporating 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol in polyimides:

-

Enhanced Solubility: The bulky and fluorine-rich heptafluorohexyl group can disrupt polymer chain packing, leading to improved solubility in common organic solvents.[2]

-

Low Dielectric Constant: The low polarizability of the C-F bond is expected to decrease the dielectric constant of the resulting polymer, making it suitable for microelectronics applications.[3]

-

High Thermal Stability: The strong C-F bonds contribute to excellent thermal and oxidative stability.[5]

-

Hydrophobicity and Chemical Resistance: Fluorinated segments are known to be hydrophobic and oleophobic, which can lead to polymers with low surface energy and high resistance to chemical attack.[5]

Hypothetical Synthesis of a Fluorinated Poly(ether imide)

Proposed Reaction Pathway

The proposed synthesis involves a two-step process. First, a diimide-dicarboxylic acid is synthesized from an aromatic dianhydride and an amino acid. Subsequently, this diimide-dicarboxylic acid is subjected to polycondensation with 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol to yield the final fluorinated poly(ether imide). For this hypothetical protocol, we will use 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) and p-aminobenzoic acid to create the diimide-dicarboxylic acid.

Figure 1. Hypothetical two-step synthesis of a fluorinated poly(ether imide).

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of the hypothetical fluorinated poly(ether imide) is depicted below.

Figure 2. General experimental workflow for FPEI synthesis and characterization.

Detailed Experimental Protocols

Materials

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

p-Aminobenzoic acid

-

4,4,5,5,6,6,6-Heptafluorohexane-1,2-diol

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Acetic anhydride

-

Methanol

-

Toluene

Protocol for Synthesis of Diimide-Dicarboxylic Acid

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve p-aminobenzoic acid (2.2 mol) in anhydrous NMP.

-

Slowly add 6FDA (1.0 mol) to the solution under a nitrogen atmosphere.

-

Stir the reaction mixture at room temperature for 24 hours to form the poly(amic acid).

-

Add a mixture of acetic anhydride (4.0 mol) and pyridine (2.0 mol) to the flask.

-

Heat the reaction mixture to 120°C and maintain for 4 hours to effect chemical imidization.

-

After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the diimide-dicarboxylic acid.

-

Filter the precipitate, wash thoroughly with methanol, and dry under vacuum at 80°C.

Protocol for Polycondensation to form Fluorinated Poly(ether imide)

-

In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a nitrogen inlet, add equimolar amounts of the synthesized diimide-dicarboxylic acid and 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol.

-

Add NMP and toluene (as an azeotropic agent) to the flask.

-

Heat the mixture to reflux (approximately 180-200°C) and remove the water formed during the reaction via the Dean-Stark trap.

-

Continue the reaction for 12-24 hours until the desired viscosity is achieved.

-

Cool the reaction mixture and precipitate the polymer by pouring the solution into methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum at 100°C.

Expected Properties of the Fluorinated Poly(ether imide)

The following table summarizes the anticipated properties of the poly(ether imide) derived from 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol, based on data from analogous fluorinated polyimides.

| Property | Expected Value/Characteristic | Rationale and References |

| Thermal Stability (TGA) | ||

| 5% Weight Loss Temperature (Td5%) | > 450 °C | Fluorinated polyimides generally exhibit high thermal stability.[4][6] The strong C-F bonds contribute to this property.[5] |

| Glass Transition Temperature (DSC) | ||

| Tg | 200 - 250 °C | The flexible ether linkages and the aliphatic fluorinated segment are expected to result in a lower Tg compared to fully aromatic polyimides.[4] |

| Solubility | ||

| Soluble in aprotic polar solvents (NMP, DMAc, DMF) and potentially in less polar solvents like THF and chloroform. | The bulky heptafluorohexyl group is likely to increase free volume and disrupt chain packing, enhancing solubility.[2] | |

| Dielectric Properties | ||

| Dielectric Constant (at 1 MHz) | < 3.0 | The incorporation of fluorine typically lowers the dielectric constant of polymers due to the low polarizability of the C-F bond.[3][4] |

| Mechanical Properties | ||

| Tensile Strength | 70 - 100 MPa | Expected to form tough and flexible films, with mechanical properties comparable to other soluble polyimides.[7] |

| Elongation at Break | 5 - 15 % | The flexible segments in the polymer backbone should allow for moderate elongation.[7] |

Applications in Research and Drug Development

The unique combination of properties anticipated for this novel FPEI suggests its utility in several areas relevant to researchers and drug development professionals:

-

High-Performance Membranes: The chemical inertness and tunable porosity could be leveraged for specialized filtration and separation processes in pharmaceutical manufacturing, such as sterile filtration or selective separation of biomolecules.

-

Medical Device Components: Its high thermal stability, chemical resistance, and potential biocompatibility make it a candidate for components in medical devices that require sterilization, such as surgical tools or diagnostic equipment.

-

Coatings for Laboratory Equipment: The hydrophobic and oleophobic nature of the FPEI could be utilized to create low-adhesion, easy-to-clean coatings for laboratory glassware, microplates, and other surfaces to minimize sample loss and cross-contamination.

-

Drug Delivery Matrices: While requiring further investigation, the controlled solubility and potential for functionalization could allow for its use in creating novel drug delivery systems for controlled release applications. The fluorine content could also be useful for imaging and tracking of the delivery vehicle. The introduction of fluorine can modulate physicochemical properties like lipophilicity and metabolic stability, which are crucial in drug design.[8][9]

Conclusion

The use of 4,4,5,5,6,6,6-heptafluorohexane-1,2-diol as a monomer in the synthesis of poly(ether imide)s presents a promising, albeit hypothetical, route to novel high-performance materials. The protocols and expected properties outlined in these application notes provide a solid foundation for researchers to explore this new class of fluorinated polymers. The anticipated enhancements in solubility, thermal stability, and dielectric properties, coupled with the inherent chemical resistance of fluoropolymers, suggest a wide range of potential applications in demanding scientific and industrial fields, including drug development and manufacturing. Further experimental validation is required to confirm the properties and explore the full potential of these materials.

References

- 1. Resin Transfer Moldable Fluorinated Phenylethynyl-Terminated Imide Oligomers with High Tg: Structure–Melt Stability Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.murraystate.edu [digitalcommons.murraystate.edu]

- 8. Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel semi-aromatic polyesters based on the biobased diol 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol): synthesis, characterization and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Applications of Fluorinated Diols in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, leading to materials with enhanced thermal stability, chemical resistance, hydrophobicity, and unique optical and dielectric characteristics. Fluorinated diols, a class of molecules containing two hydroxyl groups and a fluorinated backbone, are versatile building blocks for creating a wide range of high-performance materials. Their incorporation into polymers and other advanced materials has led to significant advancements in coatings, electronics, and display technologies. This document provides detailed application notes, experimental protocols, and visualizations for the use of fluorinated diols in the synthesis of advanced materials, including polyurethanes, polyimides, and liquid crystals.

High-Performance Fluorinated Polyurethanes

The incorporation of fluorinated diols into polyurethane (PU) chains imparts a range of desirable properties, including increased hydrophobicity, thermal stability, and chemical resistance. These enhanced PUs are suitable for demanding applications such as high-performance coatings, sealants, and biomedical devices.

Application Notes

Fluorinated diols are typically used as chain extenders in the synthesis of segmented polyurethanes. The fluorine-containing segments tend to migrate to the polymer-air interface, creating a low-energy surface with excellent water and oil repellency. The strong carbon-fluorine bonds also contribute to the overall thermal and chemical stability of the polymer.

A common fluorinated diol used for this purpose is 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD). By varying the content of the fluorinated diol, the properties of the resulting polyurethane can be precisely tuned.

Quantitative Data

The following table summarizes the effect of incorporating a fluorinated gemini diol on the properties of polyurethane films.

| Property | Polyurethane (0% Fluorinated Diol) | Fluorinated Polyurethane (with gemini diol) |

| Water Contact Angle (°) | 81 | >120[1] |

| Thermal Decomposition Onset (°C) | Lower | Higher (Improved thermal stability)[1] |

| Glass Transition Temperature (Tg) | Higher | Lower (Improved phase separation)[1] |

Experimental Protocol: Synthesis of Fluorinated Polyurethane

This protocol describes the synthesis of a fluorinated polyurethane via a two-step prepolymer method using 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD) as a chain extender.

Materials:

-

Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )

-

Hexamethylene diisocyanate (HDI)

-

2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol (OFHD)

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL) catalyst

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Prepolymer Synthesis:

-

Dry PTMG at 80°C under vacuum for 4 hours.

-

In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PTMG.

-

Add HDI to the flask with a molar ratio of NCO/OH = 2:1.

-

Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

-

Heat the mixture to 80°C and stir for 2-3 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

-

-

Chain Extension:

-

Dissolve the prepolymer in anhydrous DMF.

-

In a separate flask, prepare a solution of the chain extenders, a mixture of OFHD and BDO, in DMF. The molar ratio of OFHD to BDO can be varied to control the fluorine content.

-

Slowly add the chain extender solution to the prepolymer solution with vigorous stirring.

-

Continue stirring at 80°C for an additional 2-4 hours until the reaction is complete (as monitored by the disappearance of the NCO peak in the FTIR spectrum).

-

-

Film Casting:

-

Pour the resulting fluorinated polyurethane solution onto a clean, dry glass plate.

-

Cast the film using a doctor blade to ensure uniform thickness.

-

Dry the film in a vacuum oven at 60°C for 24 hours to remove the solvent.

-

Visualization

Caption: Synthesis of Fluorinated Polyurethane.

Thermally Stable and Low Dielectric Constant Fluorinated Polyimides

Fluorinated polyimides (FPIs) are a class of high-performance polymers known for their exceptional thermal stability, excellent mechanical properties, and low dielectric constants. The incorporation of fluorinated diols or diamines into the polyimide backbone disrupts chain packing and reduces intermolecular charge transfer, leading to materials with improved processability and desirable electrical properties for microelectronics applications.

Application Notes

A key monomer for synthesizing FPIs is 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA). The hexafluoroisopropylidene (-C(CF3)2-) group in 6FDA introduces fluorine into the polymer backbone, which lowers the dielectric constant and improves solubility. By copolymerizing 6FDA with various diamines, including fluorinated diamines, the properties of the resulting polyimide can be tailored for specific applications, such as flexible displays and high-frequency communication circuits.

Quantitative Data

The following table presents a comparison of the properties of polyimide films with varying fluorine content, achieved by copolymerizing a fluorinated dianhydride (6FDA) with different ratios of a non-fluorinated and a fluorinated diamine.

| Property | Non-Fluorinated Polyimide | Fluorinated Copolyimide | Highly Fluorinated Polyimide |

| Dielectric Constant (at 1 MHz) | ~3.5 | 2.85 - 3.38 | < 2.7 |

| Water Absorption (%) | > 1.0 | 0.59 - 0.68 | < 0.4 |

| Glass Transition Temperature (Tg, °C) | > 350 | 259 - 281 | 260 - 280 |

| 10% Weight Loss Temperature (T10%, °C) | > 500 | > 518 | > 500 |

Experimental Protocol: Synthesis of Fluorinated Polyimide

This protocol details the synthesis of a fluorinated polyimide from 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and a fluorinated diamine via a two-step solution polymerization method.

Materials:

-

2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)

-

2,2'-Bis(trifluoromethyl)benzidine (TFMB)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add the diamine (TFMB) and anhydrous NMP. Stir until the diamine is completely dissolved.

-

Gradually add an equimolar amount of the dianhydride (6FDA) to the solution in small portions.

-

Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 molar ratio with respect to the repeating unit) as the dehydrating agent and catalyst, respectively.

-

Stir the mixture at room temperature for 12 hours, and then heat to 80°C for an additional 4 hours to complete the imidization.

-

-

Polyimide Film Preparation:

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

-

Filter and wash the polymer with methanol and then dry it in a vacuum oven at 100°C.

-

Dissolve the dried polyimide powder in NMP to form a casting solution.

-

Cast the solution onto a glass substrate and thermally cure in a stepwise manner (e.g., 80°C/1h, 150°C/1h, 250°C/1h, 300°C/1h) to obtain a flexible and transparent polyimide film.

-

Visualization

Caption: Structure-Property Relationship.

Fluorinated Diols in Liquid Crystal Applications

Fluorinated diols can be incorporated as flexible spacers in the molecular architecture of liquid crystals (LCs), particularly in dimeric and polymeric LCs. The presence and length of these fluorinated linkers significantly influence the mesomorphic properties, including the type of liquid crystal phase (nematic, smectic) and the phase transition temperatures.

Application Notes